molecular formula C10H16N4O4 B2960803 Boc-D-Pro(4-N3)-OH (2R,4R) CAS No. 650601-59-5

Boc-D-Pro(4-N3)-OH (2R,4R)

Cat. No. B2960803
CAS RN: 650601-59-5
M. Wt: 256.262
InChI Key: JZEOWBJXFSZTJU-RNFRBKRXSA-N
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Description

Boc-D-Pro(4-N3)-OH (2R,4R) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of amino acid proline and is used as a building block for peptide synthesis. This compound has unique properties that make it an attractive option for various scientific applications.

Scientific Research Applications

Photocatalysis and Material Science

  • Fabrication, Modification, and Application of Photocatalysts : A study reviews the photocatalysis properties of (BiO)2CO3, highlighting modification strategies to enhance visible light-driven performance. Although not directly related to Boc-D-Pro(4-N3)-OH, this research illustrates the importance of chemical modification in optimizing the performance of compounds for specific applications, such as photocatalysis, which could be relevant for the functionalization of peptides like Boc-D-Pro(4-N3)-OH in material sciences or biomedical fields (Ni et al., 2016).

Catalysis and Chemical Reactions

  • Single-Boron Catalysts for Nitrogen Reduction Reaction : Investigating the catalytic activity of boron for nitrogen reduction, this study demonstrates how elemental composition and structure affect catalytic performance. Such insights into catalytic mechanisms can inform research on modifying Boc-D-Pro(4-N3)-OH for specific chemical reactions or catalytic applications (Liu et al., 2019).

Advanced Materials and Chemical Bonding

  • Understanding Boron Through Size-Selected Clusters : This research provides a comprehensive overview of the structure, chemical bonding, and properties of boron clusters, emphasizing the role of electron delocalization and fluxionality. Such foundational knowledge on chemical bonding and structural dynamics could be crucial for designing and synthesizing advanced materials based on Boc-D-Pro(4-N3)-OH (Sergeeva et al., 2014).

Environmental Applications

  • Photocatalytic Air Cleaning : A study discusses the synthesis and application of N-doped (BiO)2CO3 hierarchical hollow microspheres for efficient and durable visible light-driven photocatalysis for air cleaning. This highlights the potential environmental applications of modified compounds, possibly including derivatives of Boc-D-Pro(4-N3)-OH, in pollution control and sustainable technologies (Dong et al., 2013).

properties

IUPAC Name

(2R,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOWBJXFSZTJU-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Pro(4-N3)-OH (2R,4R)

CAS RN

650601-59-5
Record name (2R,4R)-4-azido-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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